Home > Products > Screening Compounds P100891 > (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride - 2227197-87-5

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Catalog Number: EVT-6430442
CAS Number: 2227197-87-5
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a chemical compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This compound belongs to a class of spirocyclic amines, which are characterized by their distinctive three-dimensional arrangements that can influence biological activity. The compound's molecular formula is C9H20Cl2N2OC_9H_{20}Cl_2N_2O, with a molecular weight of approximately 243.17 g/mol.

Source

The compound is synthesized from readily available starting materials through various chemical reactions, often involving cyclization processes to form the spirocyclic structure. Its synthesis has been documented in several chemical databases and publications, indicating its relevance in research and pharmaceutical development .

Classification

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is classified as an organic compound, specifically a spirocyclic amine and an oxazolidine derivative. Its unique stereochemistry contributes to its classification within the broader category of nitrogen-containing heterocycles.

Synthesis Analysis

Methods

The synthesis of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves multiple steps:

  1. Formation of the Spirocyclic Core: The initial step often includes cyclization reactions that create the spirocyclic framework from linear precursors.
  2. Introduction of Functional Groups: Following the formation of the core, functional groups such as amines are introduced through various chemical transformations.

Technical Details

Common synthetic routes may utilize catalysts and solvents optimized for high yield and purity. For instance, specific reaction conditions like temperature control and solvent choice are crucial for successful cyclization and subsequent reactions .

In industrial settings, larger reactors and advanced purification techniques such as crystallization or chromatography are employed to ensure product quality and scalability.

Molecular Structure Analysis

Structure

The molecular structure of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride features a spirocyclic arrangement with an oxazolidine ring. The stereochemistry is defined by the R configurations at the 3 and 4 positions.

Data

Key structural data include:

  • Molecular Formula: C9H20Cl2N2OC_9H_{20}Cl_2N_2O
  • Molecular Weight: 243.17 g/mol
  • InChI Key: WBXQTADFWTWQBM-UHFFFAOYSA-N
  • Canonical SMILES: CC1C(C2(CCNCC2)CO1)N.Cl

This structural information aids in understanding the compound's reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can participate in several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form oxo derivatives.
  2. Reduction: Reduction processes can yield various amine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can lead to the formation of substituted derivatives.

Technical Details

Reagents commonly used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and appropriate solvents are essential for achieving desired reaction outcomes .

Mechanism of Action

The mechanism of action for (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate receptor activity or enzyme function, leading to various pharmacological effects. The precise pathways depend on the context of its application, particularly in therapeutic settings where it may act as an inhibitor or modulator of specific biochemical pathways .

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical properties such as boiling point and melting point are not extensively documented, the compound is generally stable under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: The compound's solubility characteristics can influence its bioavailability and efficacy in medicinal applications.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy to confirm structural integrity and purity during synthesis .

Applications

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has significant potential in scientific research, particularly within medicinal chemistry. Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases or conditions through modulation of biological pathways. Research has indicated its role as an allosteric inhibitor in certain enzymatic processes, highlighting its importance in drug discovery efforts .

Medicinal Chemistry and Rational Design of Spirocyclic SHP2 Inhibitors

Structure-Based Drug Design Targeting Allosteric Pockets in SHP2

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride serves as a critical structural component in next-generation allosteric inhibitors of SHP2 phosphatase. This compound enables high-affinity binding to the "tunnel-like" allosteric pocket formed at the interface of N-SH2, C-SH2, and PTP domains of SHP2. X-ray crystallography (PDB: 7XBQ) reveals that inhibitors incorporating this spirocyclic amine moiety stabilize SHP2 in an auto-inhibited closed conformation by forming hydrogen bonds with key residues:

  • Nε of Arg111 (N-SH2 domain)
  • Main-chain carbonyl O of Phe113 (C-SH2 domain)
  • Oβ of Thr253 (PTP domain)The dichlorophenyl terminal group of the parent inhibitor PB17-026-01 occupies a hydrophobic subpocket lined by Leu254, Gln257, Pro491, and Gln495, enhancing binding stability. This binding mode effectively blocks the transition to the catalytically active conformation, disrupting SHP2-mediated signaling pathways like RAS/MAPK and PD-1/PD-L1 [1] [4].

Table 1: Key Interactions of Spirocyclic Amine-Based Inhibitors in SHP2 Allosteric Pocket

ResidueDomainInteraction TypeBiological Significance
Arg111N-SH2H-bond with amineStabilizes N-SH2:PTP interface
Phe113C-SH2Main-chain carbonyl H-bondAnchors C-SH2 domain position
Thr253PTPOβ H-bondPrevents catalytic activation
Leu254/Gln257PTPHydrophobic contactsEnhances binding specificity

Role of Spirocyclic Scaffolds in Enhancing Binding Affinity and Selectivity

The 2-oxa-8-azaspiro[4.5]decane core provides three-dimensional structural rigidity that optimizes spatial positioning of pharmacophores within SHP2's allosteric pocket. This conformationally restricted scaffold:

  • Pre-organizes binding groups for optimal contact with polar residues (Arg111, Thr253) and hydrophobic regions (Leu254, Pro491)
  • Reduces entropic penalty upon binding compared to flexible linear chains, improving binding affinity (ΔG = -9.8 kcal/mol for PB17-026-01)
  • Enhances selectivity over SHP1 (60% sequence identity) and other phosphatases by exploiting subtle differences in the allosteric pocket topologyNotably, the spirocyclic system's oxygen atom facilitates water-mediated hydrogen bonding with the protein backbone, while the secondary amine enables salt bridge formation in dihydrochloride form, enhancing solubility and bioavailability [1] .

Structure-Activity Relationship (SAR) Analysis of Analogues with Varied Terminal Groups

Systematic modification of the terminal group attached to the spirocyclic amine scaffold reveals critical SAR insights:

Table 2: SAR Analysis of Spirocyclic Amine-Based SHP2 Inhibitors

CompoundTerminal GroupIC₅₀ (nM)Relative PotencyKey Structural Features
PB17-026-012,3-Dichlorophenyl-pyrrolotriazinone38.91.0×Optimal hydrophobic fit; halogen bonding
PB17-036-01Modified phenyl-pyrrolotriazinone6450.06×Reduced polar contacts
PB17-021-01Dichlorophenyl analog104.20.37×Suboptimal spatial orientation
SHP099Reference inhibitor69.30.56×Lacks spirocyclic constraint

Key SAR findings:

  • Halogen substitution (particularly 2,3-dichloro configuration) enhances potency through halogen bonding with Gln257 and hydrophobic interactions
  • Methyl substitution on the pyrrolotriazinone ring improves metabolic stability by blocking CYP3A4 oxidation sites
  • Planar heterocycles (e.g., pyrrolo[2,1-f][1,2,4]triazin-4-one) enable π-stacking with Phe113 residueCompounds lacking the dichlorophenyl group show >15-fold reduction in potency, underscoring its critical role in anchoring the inhibitor to the hydrophobic subpocket [1] [5].

Stereochemical Optimization of (3R,4R)-Configuration for Pharmacological Efficacy

The absolute (3R,4R) configuration of the spirocyclic amine is essential for optimal binding:

  • Stereospecific hydrogen bonding: The (3R,4R) isomer positions the amino group for dual hydrogen bonds with Arg111 (distance: 2.8Å) and Thr253 (3.1Å)
  • Methyl group orientation: The 3-methyl substituent in (3R) configuration avoids steric clash with Tyr279 while enhancing van der Waals contacts with Ile282
  • Enhanced metabolic stability: The (3R,4R) configuration reduces susceptibility to CYP3A4-mediated oxidation compared to (3S,4S) isomersPharmacokinetic studies reveal the dihydrochloride salt form significantly improves aqueous solubility (>15 mg/mL) while maintaining membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 cells). The crystalline dihydrochloride salt demonstrates superior stability under accelerated storage conditions (40°C/75% RH for 24 weeks) compared to free base forms [3] [6] [8].

Comparative Analysis with First-Generation Allosteric Inhibitors

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride represents a structural advancement over first-generation SHP2 inhibitors:

Table 3: Comparison with First-Generation SHP2 Allosteric Inhibitors

ParameterPB17-026-01 (Spirocyclic)SHP099TNO155
Binding ModeThree-point domain anchoringTwo-domain engagementTwo-domain engagement
IC₅₀ (nM)38.969.352
Selectivity (SHP2/SHP1)>500-fold>400-fold>450-fold
Key InteractionsH-bonds: Arg111, Phe113, Thr253H-bonds: Arg111, Glu249H-bonds: Arg111, Glu249
Aqueous SolubilityHigh (dihydrochloride salt)ModerateModerate

Critical advancements:

  • Enhanced potency: PB17-026-01 exhibits 1.8-fold greater enzymatic inhibition than SHP099 due to additional hydrogen bonding with Thr253
  • Improved drug-like properties: The spirocyclic scaffold reduces rotatable bond count (from 8 in SHP099 to 5 in PB17-026-01), lowering entropic penalty
  • Broader therapeutic applicability: Compounds incorporating this scaffold show activity against multiple SHP2-dependent cancer types (lung adenocarcinoma, breast cancer, glioblastoma) with RAS/MAPK pathway dysregulationThe structural evolution from SHP099 to spirocyclic amine-containing inhibitors exemplifies rational design addressing limitations of first-generation compounds through three-dimensional structural constraint and optimized polar interactions [1] [2] [4].

Properties

CAS Number

2227197-87-5

Product Name

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

IUPAC Name

(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m1../s1

InChI Key

DNEMBMRUCXTRGW-YUZCMTBUSA-N

SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl

Isomeric SMILES

C[C@@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.